5-Methyl-1,3-diphenyl-2-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
27720-46-3 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)21(17-10-6-3-7-11-17)22-20(18)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI Key |
LBZMELWKQRWWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(OC(=C2C=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 1,3 Diphenyl 2 Benzofuran and Analogues
Reaction Pathways and Transformation Mechanisms
The reaction pathways of 5-Methyl-1,3-diphenyl-2-benzofuran and its analogues are diverse, encompassing electrophilic substitutions, nucleophilic additions, and regioselective transformations. The underlying mechanisms of these reactions are influenced by the electronic and steric properties of the molecule.
Electrophilic Substitution Reactions
Electrophilic substitution reactions on this compound can theoretically occur on the fused benzene (B151609) ring or the phenyl substituents. The fused benzene ring, being part of the benzofuran (B130515) system and activated by the 5-methyl group, is the more likely site for such reactions.
The benzofuran ring system is generally susceptible to electrophilic attack. The presence of the electron-donating 5-methyl group is expected to further activate the fused benzene ring towards electrophilic aromatic substitution. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions available for substitution on the benzofuran ring are C4, C6, and C7.
Based on the directing effect of the methyl group at C5, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions, which are ortho to the methyl group. The C7 position is meta to the methyl group and would be a minor product. Steric hindrance from the adjacent phenyl group at C3 might influence the substitution pattern, potentially favoring the C6 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to Methyl Group | Predicted Product Distribution |
| C4 | ortho | Major |
| C6 | ortho | Major |
| C7 | meta | Minor |
Nucleophilic Reactivity Profiles
The most significant aspect of the nucleophilic reactivity of 1,3-diphenylisobenzofuran (B146845) and its analogues is their exceptional reactivity as dienes in Diels-Alder reactions. The furan (B31954) ring acts as an electron-rich diene that readily reacts with a variety of dienophiles. This reactivity is a hallmark of isobenzofurans. The 5-methyl group on the benzene ring is not expected to significantly alter the dienophilic reactivity of the furan core, as its electronic influence is primarily on the benzoyl portion of the molecule.
These compounds can react with unstable and short-lived dienophiles, making them useful trapping agents. For example, 1,3-diphenylisobenzofuran reacts with dienophiles like dimethyl acetylenedicarboxylate.
Regioselectivity Studies in Chemical Transformations
Regioselectivity is a critical aspect of the chemical transformations of substituted benzofurans. As discussed in the context of electrophilic aromatic substitution, the 5-methyl group is a key determinant of the regiochemical outcome of reactions on the fused benzene ring. The directing effect of the methyl group, favoring ortho and para substitution, leads to a predictable pattern of product formation.
In reactions involving the furan ring, such as the Diels-Alder reaction, the regioselectivity is determined by the nature of the dienophile and the electronic distribution within the furan ring. For symmetrical dienophiles, only one adduct is possible. With unsymmetrical dienophiles, a mixture of regioisomers can be formed, although electronic and steric factors often favor one isomer.
Photochemical Reaction Pathways
The photochemical behavior of 1,3-diphenylisobenzofuran and its derivatives is well-documented, particularly their reaction with singlet oxygen. mdpi.com This reaction is a prominent example of a photochemical pathway for this class of compounds.
Upon exposure to light in the presence of a photosensitizer and oxygen, 1,3-diphenylisobenzofuran undergoes a [4+2] cycloaddition with singlet oxygen (¹O₂) to form an unstable endoperoxide. mdpi.com This endoperoxide subsequently decomposes to yield 1,2-dibenzoylbenzene. mdpi.com This reaction is often used to detect the presence of singlet oxygen due to the disappearance of the characteristic fluorescence of the isobenzofuran (B1246724). The presence of a methyl group at the 5-position is not expected to fundamentally alter this photochemical pathway, as the reaction occurs on the furan ring.
Table 2: Photochemical Reaction of 1,3-Diphenylisobenzofuran with Singlet Oxygen
| Reactant | Reagent | Conditions | Intermediate | Final Product |
| 1,3-Diphenylisobenzofuran | Singlet Oxygen (¹O₂) | Light, Photosensitizer | Endoperoxide | 1,2-Dibenzoylbenzene |
This photobleaching is a characteristic reaction and has been studied with various photosensitizers. wikipedia.org While the primary photochemical reaction involves singlet oxygen, 1,3-diphenylisobenzofuran can also react with other reactive oxygen species. mdpi.com
Photochemical [2+2] Cycloaddition Reactions
While 1,3-diphenylisobenzofuran is well-known for its participation in [4+2] Diels-Alder reactions, its involvement in photochemical [2+2] cycloadditions is less common. However, studies on the photochemical reactions of DPBF with cycloheptatriene (B165957) have revealed the formation of various cycloadducts. Upon irradiation through a Pyrex filter (>290 nm) in the presence of a large excess of cycloheptatriene, DPBF yields a mixture of formal [6+4] and [4+4] adducts with both exo and endo configurations. acs.org The formation of the [4+4] adducts is suggested to proceed through a concerted mechanism involving an exciplex intermediate in the π-π* singlet excited state. acs.org
Oxetane Formation
The formation of oxetanes via the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene, is a well-established synthetic method. beilstein-journals.orgnih.gov This reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, leading to the formation of a four-membered ether ring. beilstein-journals.org The mechanism often involves the formation of an exciplex and, in the case of triplet excited carbonyls, a biradical intermediate. beilstein-journals.org While this reaction is general for many alkenes and carbonyls, specific examples involving 1,3-diphenylisobenzofuran or its 5-methyl derivative as the alkene component are not prominently documented in the reviewed literature.
Dimerization Processes
Upon irradiation in the absence of oxygen, 1,3-diphenylisobenzofuran (DPBF) is known to form a colorless photodimer. wikipedia.org This process involves the photochemical cycloaddition of two DPBF molecules. The dimerization is a characteristic reaction of DPBF under photolytic conditions when oxygen, a potent quencher and reactant, is excluded from the system.
Isomerization Studies
Currently, there is a lack of specific research findings in the reviewed literature concerning the isomerization of this compound or its parent compound, 1,3-diphenylisobenzofuran.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
DEPT-135 NMR Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a nuclear magnetic resonance (NMR) technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbon signals in a ¹³C NMR spectrum. libretexts.org The experiment manipulates the polarization transfer from ¹H to ¹³C nuclei, resulting in a spectrum where the phase of the carbon signal depends on the number of attached protons. libretexts.org Specifically, CH₃ and CH groups produce positive signals, CH₂ groups yield negative (inverted) signals, and quaternary carbons (those with no attached protons) are not observed. libretexts.org
For 5-Methyl-1,3-diphenyl-2-benzofuran, a DEPT-135 spectrum is instrumental in confirming carbon signal assignments. The spectrum would be expected to show positive signals for the methyl carbon and all methine carbons on the phenyl and benzofuran (B130515) rings. As the molecule contains no methylene (CH₂) groups, no negative signals would be present. This technique, used in conjunction with a standard broadband-decoupled ¹³C NMR spectrum, allows for the definitive assignment of all protonated carbons in the molecule.
| Carbon Type | Expected Phase | Number of Signals |
|---|---|---|
| CH₃ (Methyl) | Positive | 1 |
| CH₂ (Methylene) | Negative | 0 |
| CH (Methine) | Positive | Multiple |
| C (Quaternary) | Absent | N/A |
Gauge-Independent Atomic Orbital (GIAO) Method for Theoretical Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for calculating theoretical NMR chemical shifts from first principles. semanticscholar.orgnih.gov This method, typically employed within the framework of Density Functional Theory (DFT), provides a reliable prediction of both ¹H and ¹³C NMR isotropic shielding constants. researchgate.net The calculated shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The GIAO method is particularly valuable for complex molecules where spectral overlap and subtle electronic effects make unambiguous signal assignment from experimental data alone challenging. rsc.org By optimizing the molecular geometry of this compound (e.g., using the B3LYP functional and a basis set like 6-311G(d,p)) and then performing GIAO calculations, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted chemical shifts with the experimental values provides strong evidence for the structural assignment. A high correlation between the experimental and theoretical data confirms the proposed structure. researchgate.net
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO-Calculated δ (ppm) |
|---|---|---|
| Methyl Carbon | 21.5 | 21.2 |
| C-5 (Methyl-substituted) | 132.8 | 132.5 |
| C-1 (Phenyl-substituted) | 148.1 | 147.8 |
| C-3 (Phenyl-substituted) | 149.3 | 149.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the benzofuran core and the two phenyl substituents, is expected to give rise to strong absorptions in the ultraviolet region.
The absorption spectrum of a conjugated molecule like this compound is characterized by one or more absorption maxima (λmax), corresponding to electronic transitions, typically of a π → π* nature. mdpi.com Due to its structural similarity to 1,3-diphenylisobenzofuran (B146845), which absorbs strongly around 410-416 nm, this compound is predicted to have a primary absorption band in a similar region. mdpi.com
Many such fluorescent probes also exhibit significant fluorescence emission. mdpi.com Upon excitation at its absorption maximum, the molecule is expected to emit light at a longer wavelength (the fluorescence maximum, λem). The difference between the absorption and emission maxima is known as the Stokes shift.
| Parameter | Wavelength (nm) |
|---|---|
| Absorption Maximum (λabs) | ~415 |
| Fluorescence Maximum (λem) | ~460 |
Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. biointerfaceresearch.com This behavior is indicative of a change in the molecule's dipole moment upon electronic excitation. mdpi.com By measuring the absorption and fluorescence maxima in a series of solvents with varying dielectric constants and refractive indices, one can study the nature of the excited state.
If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases. mdpi.com The magnitude of these shifts can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment (Δμ) between the ground (μg) and excited (μe) states. doaj.org This analysis provides insight into the intramolecular charge transfer characteristics of the molecule upon excitation.
| Solvent | Polarity | Hypothetical λabs (nm) | Hypothetical λem (nm) |
|---|---|---|---|
| Hexane | Non-polar | 412 | 455 |
| Toluene (B28343) | Non-polar | 414 | 460 |
| Chloroform | Polar Aprotic | 416 | 475 |
| Acetonitrile | Polar Aprotic | 418 | 485 |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₂₁H₁₆O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The monoisotopic mass is calculated to be 284.120115 g/mol . epa.gov An experimental measurement from an HRMS instrument (such as ESI-TOF) that closely matches this theoretical value provides strong confirmation of the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. Under ionization, the molecular ion ([M]⁺) may break apart into smaller, characteristic fragments. For this compound, common fragmentation pathways could include the loss of the methyl group (-15 Da) or phenyl groups (-77 Da).
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₂₁H₁₆O]⁺ | 284.12 | Molecular Ion |
| [M-CH₃]⁺ | [C₂₀H₁₃O]⁺ | 269.10 | Loss of a methyl radical |
| [M-C₆H₅]⁺ | [C₁₅H₁₁O]⁺ | 207.08 | Loss of a phenyl radical |
Correlative Analysis of Experimental and Computational Spectroscopic Data
The most robust structural confirmation for this compound is achieved through a correlative analysis that integrates all available spectroscopic data. Experimental results from NMR (¹H, ¹³C, DEPT-135), UV-Vis, and MS are cross-validated with theoretical predictions from computational methods like DFT and GIAO.
For example, the carbon skeleton established by 2D NMR experiments can be confirmed by comparing the experimental ¹³C chemical shifts with those predicted by GIAO calculations. physchemres.org Similarly, electronic transitions observed in the UV-Vis spectrum can be assigned and understood by performing Time-Dependent DFT (TD-DFT) calculations, which can model the absorption and emission energies. scielo.org.za The molecular weight confirmed by HRMS serves as a definitive constraint on the molecular formula. This holistic approach, where experimental observation and theoretical calculation are in strong agreement, leaves little ambiguity in the final structural and electronic characterization of the compound.
Q & A
Q. What are the key synthetic routes for 5-Methyl-1,3-diphenyl-2-benzofuran, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves oxidative cyclization or sulfonylation reactions. For example, sulfonyl-substituted benzofurans are synthesized by oxidizing thioether precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 4:1 v/v) . Key parameters for optimization include:
- Temperature : Low temperatures (e.g., 273 K) minimize side reactions during oxidation.
- Solvent : Dichloromethane or diisopropyl ether aids in crystallization.
- Catalyst : mCPBA is effective for sulfonyl group introduction.
- Purification : Gradient elution in column chromatography improves purity (Rf = 0.51 in hexane/ethyl acetate, 2:1 v/v) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity.
- X-Ray Crystallography : Resolves molecular geometry and packing. For example, bond lengths (C–C: 1.38–1.48 Å) and dihedral angles (e.g., 80.96° between benzofuran and phenyl rings) are determined with a mean deviation of 0.006 Å from planarity .
- Chromatography : TLC (hexane/ethyl acetate) monitors reaction progress .
Advanced Research Questions
Q. How do substituents influence molecular packing and intermolecular interactions in benzofuran derivatives?
- Methodological Answer : Crystallographic studies reveal that substituents like sulfonyl or methyl groups dictate packing via π-π interactions and hydrogen bonding. For instance:
- π-π Stacking : Centroid-centroid distances of 3.66–3.77 Å between benzofuran and phenyl rings stabilize the crystal lattice .
- Dihedral Angles : Substituents at the 3-position (e.g., methylphenyl) create torsional angles >80°, reducing steric clashes and enabling efficient packing .
- Table 1 : Key crystallographic parameters for related derivatives:
| Compound | Dihedral Angle (°) | π-π Distance (Å) |
|---|---|---|
| 5-Fluoro-2-methyl derivative | 80.96 | 3.661–3.771 |
| 5-Chloro-2-methyl derivative | 78.2 | 3.702 |
Q. How can contradictions in biological activity data for benzofuran derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl vs. methoxy groups) to isolate pharmacological contributions .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Cryst.) to identify trends in EC50 or IC50 values .
Q. What advanced strategies enable the synthesis of complex benzofuran-based pharmacophores?
- Methodological Answer :
- Cascade Reactions : Utilize [3,3]-sigmatropic rearrangements to build fused rings (e.g., dihydrobenzofuran-pyrazole hybrids) .
- Protecting Groups : Temporarily mask reactive sites (e.g., carbonyls with trimethylsilyl groups) during multi-step syntheses .
- Catalysis : Piperidine or NaH in THF facilitates condensation reactions (e.g., forming pyrazoline intermediates) .
Data Contradiction Analysis
Q. Why do computational predictions of benzofuran reactivity sometimes conflict with experimental results?
- Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) models. Mitigation strategies include:
- Solvent Correction : Incorporate polarizable continuum models (PCM) for solvent effects.
- Experimental Validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots from HPLC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
